![molecular formula C10H10N2O2S B14389821 Ethyl thieno[2,3-b]pyridin-6-ylcarbamate CAS No. 89423-60-9](/img/structure/B14389821.png)
Ethyl thieno[2,3-b]pyridin-6-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl thieno[2,3-b]pyridin-6-ylcarbamate is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thienopyridines makes them valuable in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl thieno[2,3-b]pyridin-6-ylcarbamate typically involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with ethyl chloroformate in the presence of a base, such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl thieno[2,3-b]pyridin-6-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted carbamates, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl thieno[2,3-b]pyridin-6-ylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl thieno[2,3-b]pyridin-6-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as Pim-1 kinase, which plays a role in cell proliferation and survival . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and reduce inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-b]pyridine: Another member of the thienopyridine family with similar pharmacological activities.
Thieno[3,4-b]pyridine: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
Ethyl thieno[2,3-b]pyridin-6-ylcarbamate stands out due to its specific structural features and the presence of the carbamate group, which enhances its solubility and bioavailability. Its unique mechanism of action and broad spectrum of biological activities make it a valuable compound for further research and development .
Propiedades
Número CAS |
89423-60-9 |
|---|---|
Fórmula molecular |
C10H10N2O2S |
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
ethyl N-thieno[2,3-b]pyridin-6-ylcarbamate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)12-8-4-3-7-5-6-15-9(7)11-8/h3-6H,2H2,1H3,(H,11,12,13) |
Clave InChI |
FWUKBQDEWUVWEI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC2=C(C=C1)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


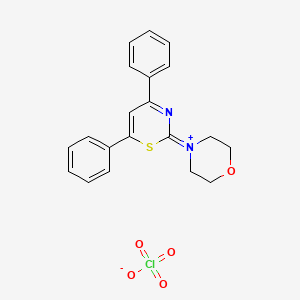

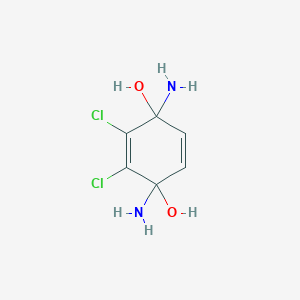
![1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14389756.png)
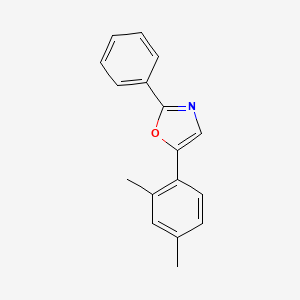
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
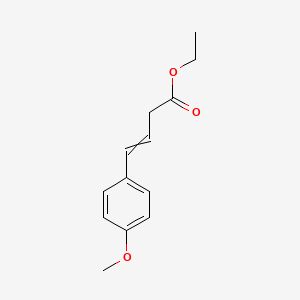
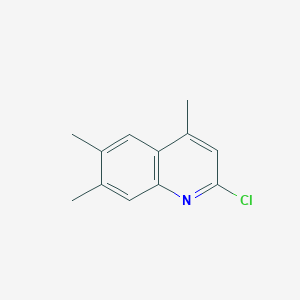
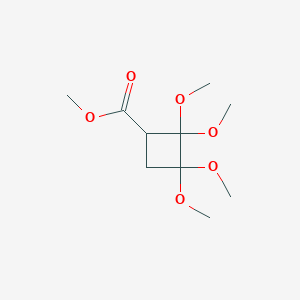
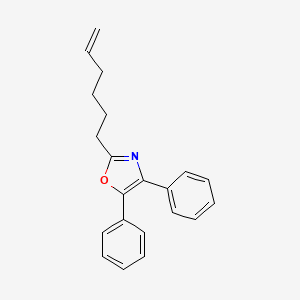
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)

![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)

